Physicochemical Profiling and Synthetic Applications of (4-(Pyrrolidin-3-yl)phenyl)boronic acid
Physicochemical Profiling and Synthetic Applications of (4-(Pyrrolidin-3-yl)phenyl)boronic acid
Executive Summary
(4-(Pyrrolidin-3-yl)phenyl)boronic acid (CAS: 2225152-56-5)[1] is a highly versatile, bifunctional building block that bridges the gap between transition-metal-catalyzed cross-coupling chemistry and advanced targeted therapeutics. Featuring a boronic acid moiety for Suzuki-Miyaura couplings and a basic pyrrolidine ring for structural elaboration or target engagement, this compound exhibits unique thermodynamic and physicochemical behavior. This technical guide provides an authoritative analysis of its structural properties, thermodynamic behavior at physiological pH, and field-validated protocols for its application in synthetic and medicinal chemistry.
Structural and Physicochemical Profiling
Molecular Architecture and Causality of Properties
The molecule consists of two distinct functional domains that dictate its behavior in both synthetic and biological environments:
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Boronic Acid Group (-B(OH)₂): Acts as a mild Lewis acid (pKa ~8.8)[2][3]. It is capable of forming reversible covalent bonds with cis-diols or acting as a transmetalating agent in palladium-catalyzed reactions.
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Pyrrolidine Ring: A secondary cyclic amine (pKa ~11.3)[4]. The presence of this basic nitrogen fundamentally alters the solubility and electrostatic profile of the parent phenylboronic acid.
The Causality of pH-Dependent Behavior: At physiological pH (7.4), the pyrrolidine nitrogen is predominantly protonated (cationic), while the boronic acid remains neutral. This zwitterionic-like character significantly enhances aqueous solubility compared to unsubstituted phenylboronic acid. This high hydrophilicity is critical for biological assays, formulation, and its use as a linker in Proteolysis Targeting Chimeras (PROTACs).
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Formula | C₁₀H₁₄BNO₂ | Defines the bifunctional scaffold. |
| Molecular Weight | 191.04 g/mol | Low molecular weight allows for high ligand efficiency in drug design. |
| CAS Registry Number | 2225152-56-5 | Unique identifier for procurement and literature tracking[1]. |
| Pyrrolidine pKa | ~11.31 | Ensures protonation at pH 7.4, enhancing aqueous solubility[4]. |
| Boronic Acid pKa | ~8.83 | Remains neutral at pH 7.4; acts as a Lewis acid for diol binding[3]. |
| LogD (pH 7.4) | < 1.0 (Estimated) | High hydrophilicity due to the protonated amine minimizes non-specific hydrophobic interactions. |
Chemical Reactivity and Synthetic Workflows
The Suzuki-Miyaura Cross-Coupling Paradigm
The primary synthetic utility of (4-(Pyrrolidin-3-yl)phenyl)boronic acid lies in its ability to undergo Suzuki-Miyaura cross-coupling[5]. The electron-donating nature of the alkyl-substituted phenyl ring subtly increases the nucleophilicity of the boronate intermediate, facilitating the critical transmetalation step[6].
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validated Protocol: Standard Suzuki-Miyaura Coupling
Reagents:
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(4-(Pyrrolidin-3-yl)phenyl)boronic acid (1.2 equiv)
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Aryl halide (Ar-X) (1.0 equiv)
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Pd(dppf)Cl₂ (0.05 equiv)
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K₂CO₃ (3.0 equiv)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
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Preparation: Charge a Schlenk flask with the aryl halide, boronic acid, and K₂CO₃. Add the solvent mixture.
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Causality: Water is essential to dissolve the inorganic base and activate the boronic acid into the reactive boronate anion species required for transmetalation[6].
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Deoxygenation: Sparge the mixture with Argon for 15 minutes.
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Validation Check: Failure to degas will result in oxidative homocoupling of the boronic acid. If the reaction turns black immediately upon heating, Pd(0) has oxidized into inactive Pd black.
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Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.
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Thermal Activation: Heat the reaction mixture to 90°C for 4–8 hours.
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Reaction Monitoring (TLC/LC-MS):
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Validation Check: If the starting aryl halide persists but the boronic acid is consumed, protodeboronation has occurred. Add an additional 0.5 equiv of the boronic acid.
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Workup & Extraction: Cool to room temperature, dilute with EtOAc, and wash with brine.
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Causality: The basic pyrrolidine ring will cause the product to partition into acidic or neutral aqueous layers. You must adjust the aqueous layer to pH > 12 using NaOH before extraction to deprotonate the pyrrolidine and force the product into the organic phase.
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Therapeutic and Biological Applications
Reversible Covalent Target Engagement
Beyond its role as a synthetic intermediate, the boronic acid moiety acts as a highly selective, reversible covalent warhead. It can form cyclic boronate esters with cis-diols (e.g., in carbohydrates or RNA) or tetrahedral adducts with catalytic serine/threonine residues in enzymes. Concurrently, the pyrrolidine ring serves as an ideal vector for attaching fluorophores, PROTAC E3 ligase ligands, or pharmacokinetic modifiers.
Figure 2: Reversible covalent engagement of biological targets by boronic acids.
Handling, Stability, and Storage Protocols
Boronic acids are susceptible to specific degradation pathways that must be mitigated to ensure reproducibility.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in a desiccator.
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Oxidation Prevention: Prolonged exposure to atmospheric oxygen can slowly convert the carbon-boron bond into a carbon-oxygen bond, yielding the corresponding phenol.
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Validation Check: If the powder turns from off-white to dark brown, check for phenol formation via LC-MS before use.
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Dehydration: Boronic acids can spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines).
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Causality: While boroxines do not negatively affect Suzuki coupling stoichiometry (they re-hydrolyze in the presence of water/base), they will alter the apparent molecular weight during analytical characterization (e.g., NMR or MS).
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Conclusion
(4-(Pyrrolidin-3-yl)phenyl)boronic acid is a sophisticated molecular tool that leverages the robust reactivity of organoboron chemistry and the favorable physicochemical properties of cyclic amines. By understanding its pH-dependent ionization, transmetalation kinetics, and extraction behavior, researchers can effectively integrate this compound into complex synthetic workflows and advanced drug discovery programs.
References
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Amerigo Scientific. "4-(Pyrrolidin-3-yl)phenylboronic acid ,95% (CAS 2225152-56-5)". URL: [Link]
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PubChem, National Institutes of Health. "Pyrrolidine | C4H9N | CID 31268". URL:[Link]
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PubChem, National Institutes of Health. "Phenylboronic Acid | C6H7BO2 | CID 66827". URL:[Link]
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Chemistry LibreTexts. "Suzuki-Miyaura Coupling". URL:[Link]
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Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". URL:[Link]
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National Center for Biotechnology Information (PMC). "Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH". URL:[Link]
Sources
- 1. 4-(Pyrrolidin-3-yl)phenylboronic acid ,95% - Amerigo Scientific [amerigoscientific.com]
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